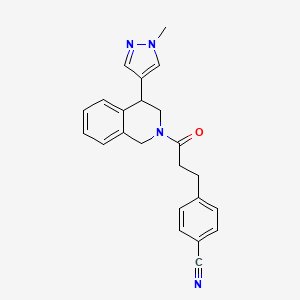![molecular formula C7H11NO B2641951 8-Azabicyclo[3.2.1]octan-2-one CAS No. 958812-40-3](/img/structure/B2641951.png)
8-Azabicyclo[3.2.1]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azabicyclo[3.2.1]octan-2-one is a bicyclic nitrogen-containing heterocycle. It is a core structure in the family of tropane alkaloids, which are known for their diverse biological activities
Mechanism of Action
Target of Action
The primary target of 8-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 8-Azabicyclo[32It is known that tropane alkaloids, which share the 8-azabicyclo[321]octane core, have diverse biological activities . The stereochemical control in the formation of the 8-azabicyclo[3.2.1]octane architecture is achieved directly in the same transformation .
Biochemical Pathways
The specific biochemical pathways affected by 8-Azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane core, are known to interact with various biochemical pathways .
Result of Action
The specific molecular and cellular effects of 8-Azabicyclo[32Compounds with the 8-azabicyclo[321]octane core have been shown to exhibit good nematicidal activities .
Biochemical Analysis
Biochemical Properties
The 8-Azabicyclo[3.2.1]octan-2-one plays a significant role in biochemical reactions. It is involved in the synthesis of tropane alkaloids, interacting with various enzymes and proteins . The stereochemical control in its formation is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a precursor in the synthesis of tropane alkaloids . These alkaloids have been tested as potential therapeutics, mainly related to the treatment of neurological and psychiatric diseases such as Parkinson’s, depression, schizophrenia, or panic disorder .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into the 8-azabicyclo[3.2.1]octane architecture, a process that involves stereochemical control . This transformation is crucial in the synthesis of tropane alkaloids .
Temporal Effects in Laboratory Settings
Its role in the synthesis of tropane alkaloids, which display a wide array of interesting biological activities, has attracted attention from many research groups worldwide .
Metabolic Pathways
This compound is involved in the metabolic pathways leading to the synthesis of tropane alkaloids . This process involves interactions with various enzymes and cofactors .
Transport and Distribution
Understanding how this compound is transported and distributed will provide valuable insights into its role in the synthesis of tropane alkaloids .
Subcellular Localization
The subcellular localization of this compound is another area that warrants further study. Understanding where this compound is localized within the cell and how it is directed to specific compartments or organelles will shed light on its function and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azabicyclo[3.2.1]octan-2-one typically involves the enantioselective construction of the bicyclic scaffold. One common method is the enantioselective cyclization of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods: Industrial production of this compound often employs large-scale enantioselective synthesis techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions: 8-Azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is often employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
8-Azabicyclo[3.2.1]octan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: It is used in the study of enzyme mechanisms and receptor interactions.
Medicine: This compound is a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is employed in the production of agrochemicals and dyes.
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: This compound has a benzyl group attached to the nitrogen atom, which can influence its chemical properties and biological activity.
Uniqueness: 8-Azabicyclo[3.2.1]octan-2-one is unique due to its specific bicyclic structure and the position of the nitrogen atom. This configuration allows for distinct interactions with molecular targets, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-4-2-5-1-3-6(7)8-5/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJKSIIIDRILDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCC1N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2641868.png)
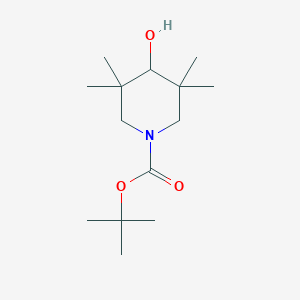
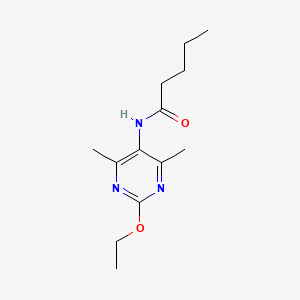


![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
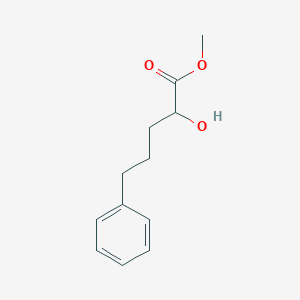
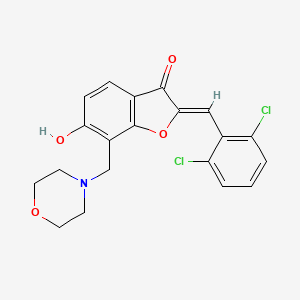
![ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2641884.png)
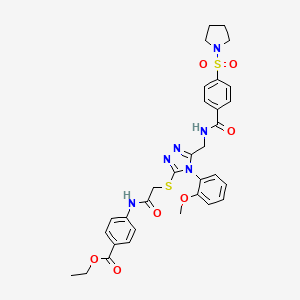
![N-(4-fluoro-2-methylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2641886.png)
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2641887.png)
